![molecular formula C16H13N5O4 B4114094 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114094.png)
2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide
Overview
Description
2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is a hydrazinecarboxamide derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to have anti-microbial activity against certain bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is the lack of knowledge regarding its exact mechanism of action.
Future Directions
There are several future directions for the use of 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide in scientific research. One potential direction is the development of new therapeutic agents based on the compound. Another direction is the investigation of its potential as a diagnostic tool for the detection of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Scientific Research Applications
2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
1-(1H-indole-3-carbonylamino)-3-(3-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-15(13-9-17-14-7-2-1-6-12(13)14)19-20-16(23)18-10-4-3-5-11(8-10)21(24)25/h1-9,17H,(H,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSOPWVZSNJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylcarbonyl)-N-(3-nitrophenyl)hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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